Fenilpirroli
Phenylpyrroles are a class of heterocyclic compounds characterized by the presence of a pyrrole ring fused to a phenyl group. These molecules exhibit a rich diversity in structure and reactivity, making them of significant interest in both academic research and industrial applications. The basic framework of phenylpyrroles consists of a five-membered nitrogen-containing heterocycle attached to an aromatic benzene ring.
Phenylpyrroles are commonly used as intermediates in the synthesis of various pharmaceuticals, dyes, and pigments due to their unique electronic properties and structural flexibility. They also find applications in organic electronics, where their conductivity can be tuned through chemical modifications. The optical properties of phenylpyrroles, including absorption and emission spectra, can vary widely depending on substituents, making them valuable in photoluminescent materials.
Due to their structural complexity and reactivity, phenylpyrroles require careful synthesis and handling under controlled conditions to achieve the desired products. Their potential applications span across multiple fields, from drug development to material science, highlighting their importance in modern chemistry.

Struttura | Nome chimico | CAS | MF |
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1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 444077-56-9 | C11H9NO2 |
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1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 142044-91-5 | C12H10ClNO |
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1-(2-BROMO-4-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 142045-46-3 | C12H10BrNO |
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5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | 138900-27-3 | C19H18ClFN2 |
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TWS119 | 601514-19-6 | C18H14N4O2 |
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4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester | 163217-68-3 | C47H53FN2O6 |
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5-Methyl-2-(1H-pyrrol-1-yl)aniline | 59194-21-7 | C11H12N2 |
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2-(1,4,5,7-Tetramethylpyrrolo3,4-dpyridazin-6-yl)aniline | 328035-07-0 | C16H18N4 |
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1H-Pyrrole-3-carboxylic acid, 2-phenyl-, ethyl ester | 38597-58-9 | C13H13NO2 |
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CYM50308 | 1345858-76-5 | C20H21F2N3O2S |
Letteratura correlata
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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